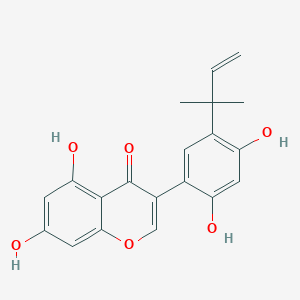

Fremontin

Description

Structure

3D Structure

Properties

CAS No. |

124166-27-4 |

|---|---|

Molecular Formula |

C20H18O6 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

3-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)phenyl]-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C20H18O6/c1-4-20(2,3)13-7-11(14(22)8-15(13)23)12-9-26-17-6-10(21)5-16(24)18(17)19(12)25/h4-9,21-24H,1H2,2-3H3 |

InChI Key |

XWUWFNSZQDCXCD-UHFFFAOYSA-N |

SMILES |

CC(C)(C=C)C1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O |

Canonical SMILES |

CC(C)(C=C)C1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O |

Other CAS No. |

124166-27-4 |

Synonyms |

5'-(alpha,alpha-dimethylallyl)-5,7,2',4'-tetrahydroxyisoflavone fremontin |

Origin of Product |

United States |

Natural Occurrence and Isolation of Fremontin

Botanical Origin of Fremontin

This compound's known natural distribution is confined to certain species within the Psorothamnus genus, which belongs to the legume family, Fabaceae. These plants are typically shrubs found in the arid regions of the southwestern United States and northern Mexico.

The initial discovery and isolation of this compound were reported from the roots of Psorothamnus fremontii, a desert shrub commonly known as Fremont's dalea or Fremont's indigo (B80030) bush. ohiolink.edunih.gov In a study focused on identifying plant-derived antimutagenic agents, researchers isolated two new isoflavones from this plant, which they named this compound and fremontone (B45344). nih.gov this compound was structurally identified as 5'-(alpha, alpha-dimethylallyl)-5,7,2',4'-tetrahydroxyisoflavone. nih.gov This initial isolation from P. fremontii established it as the primary known botanical source of the compound.

Subsequent phytochemical investigations led to the identification of this compound in another related species, Psorothamnus arborescens, also known as the Mojave indigo bush. ohiolink.edu A bioactivity-guided fractionation of the root extract of P. arborescens yielded this compound along with several other known compounds. ohiolink.edu This finding confirmed that the occurrence of this compound is not limited to a single species within the genus. During this research, the structure of this compound was re-examined and revised using advanced spectroscopic and chemical methods. ohiolink.edu

The genus Psorothamnus includes several other species, and their chemical compositions have been a subject of scientific interest. While this compound has been definitively isolated from P. fremontii and P. arborescens, its presence in other species of the genus is not as well-documented.

Phytochemical studies on Psorothamnus polydenius have led to the isolation of various compounds, including chalcones and other flavonoids, but not this compound itself. ohiolink.edu Similarly, research on Psorothamnus emoryi resulted in the identification of dalrubone and 5-methoxydalrubone, while studies on Psorothamnus scoparius have focused on its essential oil composition, identifying constituents like γ-Terpinene, p-cymene, and α-pinene. worldbotanical.comtandfonline.com Although these studies contribute to the chemical profile of the genus, they have not reported the isolation of this compound from these particular species.

Table 1: Documented Botanical Sources of this compound

| Species | Common Name | Plant Part | Reference |

|---|---|---|---|

| Psorothamnus fremontii | Fremont's dalea | Roots | ohiolink.edunih.gov |

| Psorothamnus arborescens | Mojave indigo bush | Roots | ohiolink.edu |

Methodologies for Natural Product Isolation

The isolation of this compound from its natural sources has employed established and modern techniques in phytochemistry. These methods are designed to separate and purify specific compounds from complex plant extracts.

Modern approaches, including high-throughput natural product chemistry methods, have been applied to the study of Psorothamnus species. These techniques are designed to rapidly screen and isolate compounds from natural sources. One study specifically utilized high-throughput methods to investigate the isoflavones from Psorothamnus arborescens, a known source of this compound. acs.org These methodologies often involve automated sample preparation, followed by rapid separation techniques like high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) for quick identification and isolation of target molecules from complex mixtures. acs.org

The initial discovery of this compound was the result of a bioassay-guided fractionation process. nih.gov This technique is a systematic approach used to isolate bioactive compounds from natural extracts. mdpi.commdpi.com The process begins with a crude plant extract that is tested for a specific biological activity.

The steps typically involve:

Testing the crude extract from Psorothamnus fremontii for antimutagenic properties. nih.gov

If the extract shows activity, it is separated into simpler mixtures, or fractions, using chromatographic techniques.

Each fraction is then tested again for the same biological activity.

The most active fraction is selected for further separation and purification.

This iterative process of separation and bioassay is repeated until a pure, active compound—in this case, this compound—is isolated. mdpi.com

This targeted approach was also employed in the isolation of this compound from Psorothamnus arborescens, where fractions were tested for antiprotozoal activity. ohiolink.edu This method ensures that the chemical isolation efforts are focused solely on the compounds responsible for the observed biological effect, making it an efficient strategy for discovering novel bioactive natural products. mdpi.com

Table 2: Compounds Isolated Concurrently with this compound from Psorothamnus Species

| Source Species | Co-isolated Compounds |

|---|---|

| Psorothamnus fremontii | Fremontone |

| Psorothamnus arborescens | 5,7,3',4'-tetrahydroxy-2'-(3,3-dimethylallyl)isoflavone (B1244464), 2-(2'-hydroxy-4',5'-methylenedioxyphenyl)-6-methoxybenzofuran-3-carbaldehyde, Glycyrrhisoflavone, Calycosin (B1668236), Maackiain, 4-hydroxymaackiain, Oleanolic acid, Isoliquiritigenin (B1662430) |

Structural Elucidation and Spectroscopic Characterization of Fremontin

Historical Perspectives on Fremontin Structure Determination

The initial isolation of this compound from natural sources, such as Psorothamnus arborescens and Psorothamnus schottii, marked the beginning of its structural characterization olemiss.edutandfonline.comacs.orgcapes.gov.brohiolink.eduresearchgate.net. Early efforts in elucidating the structure of this compound involved a combination of spectroscopic and chemical methods acs.orgcapes.gov.brohiolink.edu. However, the complexity inherent in natural product structures often necessitates iterative refinement. Notably, the structure of the isoflavone (B191592) this compound was subsequently revised based on comprehensive spectroscopic and chemical analyses, leading to a more accurate assignment of its molecular configuration acs.orgcapes.gov.brohiolink.edu. This revision underscores the critical role of advanced analytical techniques in confirming and, where necessary, correcting proposed chemical structures.

Advanced Spectroscopic Analyses for Structural Confirmation and Revision

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules, providing detailed insights into the carbon-hydrogen framework and the spatial relationships between atoms nih.govstanford.edu. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been instrumental in its structural confirmation.

One-dimensional NMR experiments, specifically Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR), provide fundamental information about the number and types of hydrogen and carbon atoms present in the molecule, as well as their immediate electronic environments nih.govstanford.edu. For this compound, ¹H and ¹³C NMR spectra were utilized to assign characteristic chemical shifts and deduce the presence of various functional groups and substructures acs.orgresearchgate.net. For instance, ¹H NMR data would reveal signals corresponding to aromatic protons, hydroxyl protons, and the protons of the prenyl group, while ¹³C NMR would provide signals for the corresponding carbon atoms.

Table 1: Representative One-Dimensional NMR Data for this compound (Illustrative)

| Type of Nucleus | Chemical Shift Range (δ, ppm) | Multiplicity | Integration/Number of Carbons | Assignment (Illustrative) |

| ¹H | Aromatic protons | Multiplets | Specific to structure | Isoflavone backbone |

| Hydroxyl protons | Broad singlets | Specific to structure | Hydroxyl groups | |

| Prenyl group protons | Multiplets | Specific to structure | Isoprenoid side chain | |

| ¹³C | Aromatic carbons | - | Specific to structure | Isoflavone backbone |

| Quaternary carbons | - | Specific to structure | Key structural junctions | |

| Prenyl group carbons | - | Specific to structure | Isoprenoid side chain |

The comprehensive structural elucidation of this compound relied significantly on two-dimensional (2D) NMR experiments olemiss.edutandfonline.comebi.ac.uk. These experiments provide crucial connectivity information that cannot be obtained from 1D NMR alone. Key 2D NMR techniques applied in such analyses typically include:

Correlation Spectroscopy (COSY): Reveals proton-proton spin-spin couplings, establishing vicinal and geminal proton connectivities within the molecule nih.govrsc.org. This helps in identifying coupled spin systems, such as aromatic rings and aliphatic chains.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbon atoms directly attached to them, providing direct ¹H-¹³C correlations nih.gov. This is essential for assigning proton and carbon signals to specific positions in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds (long-range couplings) nih.govrsc.org. HMBC is particularly powerful for establishing connectivity across quaternary carbons and for linking different fragments of a molecule, which was vital for confirming the isoflavone core and the attachment points of the prenyl group in this compound.

The application of these 2D NMR techniques allowed researchers to build a complete picture of this compound's carbon-hydrogen framework and confirm the positions of its hydroxyl and prenyl substituents olemiss.edutandfonline.comebi.ac.uk.

In the context of natural product chemistry, where isolated compounds may be available only in limited quantities, capillary-scale NMR probes offer a significant advantage researchgate.net. The structure elucidation of this compound has specifically benefited from the use of capillary-scale NMR probes researchgate.net. This technology enables high-resolution NMR experiments on microgram quantities of material, which is particularly valuable for novel or difficult-to-isolate compounds researchgate.net. The successful application of this technique to this compound highlights its utility in modern natural product structural chemistry, allowing for detailed analysis even with mass-limited samples.

Mass Spectrometry Techniques

Mass spectrometry (MS) plays a complementary and equally critical role in the structural elucidation of organic compounds by providing precise molecular weight information and characteristic fragmentation patterns numberanalytics.comki.senih.gov. For this compound, both high-resolution and low-resolution electrospray ionization mass spectrometry (HR-/LR-ESIMS) data were employed researchgate.net.

The molecular formula of this compound has been determined as C20H18O6 uni.lunih.gov. High-resolution mass spectrometry (HRMS), such as HR-ESI-MS, is crucial for confirming this molecular formula by providing an exact mass measurement, which allows for the unambiguous determination of elemental composition researchgate.netresearchgate.net. For this compound, its monoisotopic mass is reported as 354.11035 Da uni.lu.

Table 2: Predicted Mass Spectrometry Adducts for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 355.11763 | 181.7 |

| [M+Na]+ | 377.09957 | 191.7 |

| [M-H]- | 353.10307 | 186.4 |

| [M+NH4]+ | 372.14417 | 192.3 |

| [M+K]+ | 393.07351 | 187.7 |

| [M+H-H2O]+ | 337.10761 | 174.8 |

| [M+HCOO]- | 399.10855 | 196.4 |

| [M+CH3COO]- | 413.12420 | 209.7 |

| [M+Na-2H]- | 375.08502 | 185.1 |

| [M]+ | 354.10980 | 184.6 |

| [M]- | 354.11090 | 184.6 |

Source: PubChemLite uni.lu

Beyond molecular weight, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide structural information by breaking the molecule into smaller, characteristic ions numberanalytics.comcrownbio.com. These patterns can confirm the presence of specific substructures, such as the isoflavone core and the prenyl side chain, and their connectivity, further corroborating the structure deduced from NMR data.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a critical tool for determining the exact molecular mass and elemental composition of a compound. For this compound (C20H18O6), predicted HR-ESIMS data provide insights into its protonated, deprotonated, and various adduct forms, confirming its molecular formula with high precision. uni.lu

Table 1: Predicted HR-ESIMS Adducts and m/z Values for this compound (C20H18O6)

| Adduct | m/z (Predicted) |

| [M+H]+ | 355.11763 |

| [M+Na]+ | 377.09957 |

| [M-H]- | 353.10307 |

| [M+NH4]+ | 372.14417 |

| [M+K]+ | 393.07351 |

| [M+H-H2O]+ | 337.10761 |

| [M+HCOO]- | 399.10855 |

| [M+CH3COO]- | 413.12420 |

| [M+Na-2H]- | 375.08502 |

| [M]+ | 354.10980 |

| [M]- | 354.11090 |

| Source: PubChemLite uni.lu |

Low-Resolution Electrospray Ionization Mass Spectrometry (LR-ESIMS)

Low-Resolution Electrospray Ionization Mass Spectrometry (LR-ESIMS) is utilized in conjunction with HR-ESIMS to provide initial molecular weight information and to observe fragmentation patterns that assist in structural elucidation. While specific LR-ESIMS fragmentation data for this compound were not detailed in the provided search results, the use of LR-ESIMS data is generally mentioned as part of the comprehensive spectroscopic analysis for isoflavones like this compound. researchgate.net

Integration of Multi-Spectroscopic Data for Definitive Structural Assignments

The definitive structural assignment of this compound relies on the synergistic interpretation of data obtained from multiple spectroscopic techniques. Beyond mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy plays a pivotal role. One-dimensional (1D) NMR experiments, such as 1H NMR and 13C NMR, provide information on the number and types of hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR techniques, including H-H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between atoms and confirming the positions of various substituents on the isoflavone core. researchgate.netresearchgate.netacs.orgebi.ac.ukresearchgate.net The combined analysis of MS data, which provides precise molecular mass and fragmentation insights, with the detailed connectivity information from NMR, enables the unambiguous assignment of this compound's complex chemical structure. researchgate.netresearchgate.netacs.orgebi.ac.ukresearchgate.net

Key Structural Features and Their Academic Significance

This compound's structure is characterized by specific features that are common to isoflavonoids, along with unique modifications that contribute to its distinct identity.

Isoflavone Core Structure

This compound is fundamentally an isoflavone, a subclass of flavonoids. The core structure of an isoflavone is a 3-phenylchromen-4-one backbone. frontiersin.orgresearchgate.net This distinguishes isoflavones from other flavonoids, such as flavones, by the position of the aromatic B-ring. In isoflavones, the B-ring is attached to the C-3 position of the central heterocyclic C-ring, whereas in flavones, it is typically at the C-2 position. frontiersin.orgresearchgate.netctdbase.orgnih.govnih.gov This structural isomerism is a defining characteristic of the isoflavone class and is central to their chemical behavior. frontiersin.org

Prenylation Patterns and Their Positional Isomerism

A significant structural feature of this compound is the presence of a prenyl group. Specifically, it contains a C-1,1-dimethylallyl substituent. ontosight.aiscribd.com This prenyl group is located at the 5' position of the B-ring, as indicated by its description as 5'-(alpha,alpha-dimethylallyl)-5,7,2',4'-tetrahydroxyisoflavone. ontosight.ai Prenylation, the attachment of isoprenoid units, is a common modification in natural products, including flavonoids and isoflavonoids, and can influence their physical properties and interactions. scribd.comnih.gov The specific position of this prenyl group contributes to this compound's unique structural identity among isoflavones.

Biosynthetic Pathways of Fremontin

Proposed General Biosynthetic Routes for Isoflavonoids

Isoflavonoids are synthesized in plants primarily through the phenylpropanoid pathway, utilizing flavonoid intermediates frontiersin.orgnih.gov. This pathway begins with the aromatic amino acid L-phenylalanine frontiersin.org. Phenylalanine undergoes a series of enzymatic transformations to produce p-coumaroyl-CoA, a crucial precursor for flavonoid and isoflavonoid (B1168493) biosynthesis frontiersin.orgnih.govfrontiersin.org.

The initial steps involve three key enzymes:

Phenylalanine ammonia (B1221849) lyase (PAL) : Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid frontiersin.orgnih.govmdpi.com.

Cinnamic acid 4-hydroxylase (C4H) : Hydroxylates trans-cinnamic acid to p-coumaric acid frontiersin.orgnih.govmdpi.com.

4-Coumaroyl-CoA ligase (4CL) : Activates p-coumaric acid by forming p-coumaroyl-CoA frontiersin.orgnih.govmdpi.com.

Subsequently, p-coumaroyl-CoA condenses with three units of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS) , to yield naringenin (B18129) chalcone frontiersin.org. Naringenin chalcone is then isomerized by chalcone isomerase (CHI) to form naringenin, a flavanone (B1672756) nih.gov.

The defining step in isoflavonoid biosynthesis is the migration of the B-ring from the C-2 position to the C-3 position of the C-ring, converting a flavanone into an isoflavone (B191592) nih.govfrontiersin.orgctdbase.org. This committed step is catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme (CYP93C) nih.govfrontiersin.org. The product of IFS action is 2-hydroxyisoflavanone (B8725905), which then undergoes dehydration by 2-hydroxyisoflavanone dehydratase (HID/IFD) to produce isoflavones such as genistein (B1671435) and daidzein (B1669772) frontiersin.org. Further modifications, including hydroxylation, glycosylation, and methylation, occur at various positions (e.g., 5,7,2′,3′-, and 4′-C) to yield diverse isoflavonoids nih.gov.

While the general isoflavonoid pathway is well-established, the specific enzymatic steps leading to the unique 5'-(alpha,alpha-dimethylallyl) moiety characteristic of Fremontin are not explicitly detailed in the provided search results. This modification likely involves prenyltransferase activity, which adds the dimethylallyl group to the isoflavone skeleton.

Enzymatic Machinery Involved in this compound Biosynthesis

As an isoflavone, the core enzymatic machinery for this compound biosynthesis would involve the enzymes common to the general isoflavonoid pathway. These include:

Phenylalanine ammonia lyase (PAL) : Essential for initiating the phenylpropanoid pathway frontiersin.orgnih.govmdpi.com.

Cinnamic acid 4-hydroxylase (C4H) : Involved in the hydroxylation of cinnamic acid frontiersin.orgnih.govmdpi.com.

4-Coumaroyl-CoA ligase (4CL) : Activates p-coumaric acid frontiersin.orgnih.govmdpi.com.

Chalcone synthase (CHS) : Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA frontiersin.orgnih.gov.

Chalcone isomerase (CHI) : Isomerizes naringenin chalcone to naringenin nih.gov.

Isoflavone synthase (IFS) : A critical enzyme responsible for the aryl migration that defines the isoflavone skeleton nih.govfrontiersin.org.

2-Hydroxyisoflavanone dehydratase (HID/IFD) : Dehydrates 2-hydroxyisoflavanone to form the isoflavone frontiersin.org.

Beyond these core enzymes, the formation of this compound's specific structure, particularly the 5'-(alpha,alpha-dimethylallyl) group, would necessitate additional enzymatic activities, likely involving prenyltransferases. These enzymes are known to catalyze the attachment of isoprenoid units to various natural products. However, specific enzymes responsible for the dimethylallyl addition to this compound are not detailed in the provided information.

Genetic Basis and Transcriptomic Analysis of this compound Production

The genetic basis of isoflavonoid biosynthesis, including compounds like this compound, lies in the genes encoding the enzymes discussed above. Transcriptomic analysis plays a crucial role in understanding the regulation of these pathways and identifying genes associated with increased production of specific secondary metabolites.

Transcriptomic studies also reveal that metabolic activity is enhanced in high-isoflavone producing plants, with genes involved in secondary metabolite biosynthesis and oxidation-reduction processes being significantly upregulated mdpi.com. While specific transcriptomic analyses focusing solely on this compound production are not detailed in the provided search results, the principles observed in other isoflavone-producing plants would likely apply, where the expression levels of genes encoding key biosynthetic enzymes are correlated with the accumulation of the compound. The variability in isoflavone content can be influenced by genotype differences, environmental factors, and metabolic regulatory networks mdpi.com.

Environmental and Elicitor-Induced Biosynthesis Modulations

The biosynthesis of isoflavonoids, including this compound, is intricately regulated by diverse environmental factors and can be significantly modulated by elicitors frontiersin.orgsci-hub.senih.govnih.govscielo.br. Plants employ complex defense-signaling pathways and networks to respond to stress conditions, which often lead to the synthesis and accumulation of secondary metabolites nih.govscielo.br.

Key environmental factors and elicitors known to influence isoflavonoid biosynthesis include:

UV Radiation : Can induce the accumulation of isoflavonoids frontiersin.org.

Fungal Infection : Plants respond to fungal attacks by increasing the production of defensive compounds, including isoflavonoids frontiersin.org. Elicitors derived from endophytic fungi can rapidly and specifically induce the expression of genes involved in secondary metabolic pathways, leading to a significant accumulation of active ingredients nih.gov.

Nutrient Deficiencies : Deficiencies in essential nutrients like nitrogen and phosphorus can trigger changes in isoflavonoid biosynthesis frontiersin.org.

Hormonal Signals : Plant hormones also play a role in regulating the accumulation of isoflavonoids frontiersin.org.

Physical Elicitors : Factors related to the environment, such as changes in pH, can influence the release and accumulation of secondary metabolites nih.gov.

Chemical Elicitors : Various chemical signals can induce plant defense responses and enhance secondary metabolite production nih.govscielo.br. These elicitors function as signaling molecules that influence the biosynthesis and accumulation of secondary metabolites nih.gov.

Understanding these modulations is crucial for potentially enhancing this compound production in plant systems or through biotechnological approaches.

Synthetic Approaches to Fremontin and Its Analogues

Total Synthesis Strategies for the Isoflavone (B191592) Scaffold

The total synthesis of the isoflavone scaffold has been a long-standing area of research, with various strategies evolving over time to improve efficiency, yield, and selectivity. Traditional approaches often involve the construction of the chromone (B188151) core and the subsequent introduction of the B-ring, while modern methods leverage advanced catalytic reactions.

One of the classical and widely employed methods for isoflavone synthesis is the deoxybenzoin (B349326) route researchgate.netnih.gov. This strategy typically involves the condensation of a 2-hydroxyacetophenone (B1195853) with a benzene (B151609) analogue, often followed by a ring-closure reaction. For instance, isoflavones can be synthesized in good yields from commercially available 2-hydroxyacetophenones and benzene analogues in a two-step process. The first step involves the condensation of 2-hydroxyacetophenones with DMF-DMA to yield 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-ones, which are then irradiated in the presence of iodine using benzene analogues as a solvent to produce the isoflavones nih.gov.

Another notable strategy is the oxidative rearrangement of chalcones researchgate.netnih.gov. This method involves the rearrangement of a chalcone (B49325) epoxide to form the isoflavone scaffold. For example, the semisynthesis of prunetin (B192199) (4',5-dihydroxy-7-methoxyisoflavone) from naringenin (B18129) involved a key chemoenzymatic sequential deacetylation to a chalcone intermediate, followed by thallium(III) nitrate-mediated oxidative rearrangement nih.gov.

Recent advancements in total synthesis have highlighted the utility of metal-catalyzed cross-coupling reactions , particularly those involving palladium (Pd) and copper (Cu) researchgate.netrsc.orgmdpi.com. These reactions offer powerful tools for constructing the C-C bonds necessary for the isoflavone framework. Examples include:

Suzuki-Miyaura cross-coupling: This reaction involves the coupling of an organohalide with boronic acid/esters in the presence of a palladium complex mdpi.com. It has been successfully applied to the synthesis of various flavonoids, including isoflavones nih.govmdpi.com.

Negishi cross-coupling: This Pd-catalyzed reaction of aryl iodides or aryl bromides with C-3 zincated chromones has been used to synthesize isoflavone derivatives. For example, the natural compound biochanin A was synthesized in high yield (88%) using this method rsc.org.

Stille cross-coupling reactions: Another palladium-catalyzed reaction, the Stille coupling, also contributes to the synthesis of isoflavones researchgate.netrsc.org.

Other contemporary strategies include the oxidation of isoflavenes obtained by ring-closing metathesis, tandem demethylation and ring-opening cyclization of methoxybenzoylbenzofurans, and direct arylation of 2-hydroxyenaminoketones researchgate.netrsc.org. The transformation of benzoylbenzofurans into isoflavones through an intramolecular cascade involving deprotection and ring-opening/cyclization has also been reported researchgate.net.

Table 1: Representative Total Synthesis Approaches for Isoflavones

| Synthetic Route | Key Reactants/Catalysts | Example Compound (Yield) | Reference |

| Deoxybenzoin Route (2 steps) | 2-hydroxyacetophenones, DMF-DMA, Iodine, Mercury lamp | Isoflavones (Good yields) | nih.gov |

| Negishi Cross-Coupling | Chromone, TMPZnCl·LiCl, Pd-catalyst, Aryl iodide/bromide | Biochanin A (88%) | rsc.org |

| Oxidative Rearrangement of Chalcones | Chalcone intermediate, Thallium(III) nitrate | Prunetin (26% total yield) | nih.gov |

| Tandem Demethylation & Ring-Opening/Cyclization | Methoxybenzoylbenzofurans, TMSI | Glaziovianin A | researchgate.net |

| Suzuki-Miyaura Coupling | Organohalide, Boronic acid/esters, Palladium complex | Quercetin, Luteolin, Chrysin | mdpi.com |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the precision and efficiency of enzymatic reactions with the versatility of chemical transformations, offering a powerful approach for the synthesis of complex natural products like Fremontin and its analogues. This methodology often leverages the high chemo-, regio-, and stereoselectivity of enzymes, which can be challenging to achieve through purely chemical means mdpi.com.

Enzymes play a critical role in the biosynthesis of isoflavones in nature, particularly in leguminous plants frontiersin.org. For instance, isoflavone synthase (IFS), a cytochrome P450 enzyme, catalyzes the 2,3-aryl migration of the B-ring in (2S)-flavanones to form 2-hydroxyisoflavanones, which are then dehydrated to produce isoflavones such as genistein (B1671435) and daidzein (B1669772) frontiersin.org.

In chemoenzymatic approaches, enzymes can be utilized for specific steps, such as:

Stereoselective reductions: Daidzein reductase from Eggerthella sp. YY7918 has been shown to stereoselectively synthesize (R)-dihydrodaidzein and (R)-dihydrogenistein, providing a method to obtain enantiomerically pure forms of (R)-dihydroisoflavones mdpi.com.

Prenylation: Fungal prenyltransferases have been explored for the prenylation of various flavonoids, including isoflavones. For example, AnaPT demonstrated prenylation of flavanones and isoflavones at the C-6 of the A-ring or C-3′ of the B-ring, yielding twelve prenylated flavonoids from incubation mixtures with dimethylallyl pyrophosphate (DMAPP) uni-marburg.de. Different prenyltransferases, such as 7-DMATS, exhibit distinct substrate preferences and prenylation positions, offering complementary tools for structural diversification uni-marburg.de.

Deacetylation: Chemoenzymatic sequential deacetylation has been employed in the semisynthesis of prunetin, where enzymatic steps prepare a key chalcone intermediate for subsequent chemical oxidative rearrangement nih.gov.

The integration of biocatalysis allows for the synthesis of compounds that are difficult to obtain through conventional chemical routes, often with improved yields and reduced environmental impact.

Design and Synthesis of Structurally Modified this compound Analogues

The design and synthesis of structurally modified this compound analogues are driven by the desire to explore structure-activity relationships (SAR) and to discover compounds with enhanced or novel biological activities nih.gov. This involves systematic modifications to the core isoflavone structure, particularly at the A-, B-, and C-rings.

Common strategies for designing analogues include:

Molecular Hybridization: This involves combining the structural features of two or more known bioactive compounds into a single new entity.

Functionalization of A-, B-, and C-rings: Direct chemical modifications such as alkylation, acylation, halogenation, or the introduction of various heterocyclic moieties can be performed at different positions of the isoflavone scaffold nih.gov.

Research findings demonstrate various approaches to create isoflavone analogues:

O(7)-modified analogues: Analogues of glaziovianin A, an antitumor isoflavone, have been synthesized with modifications at the O(7) position. For example, O(7)-benzyl and O(7)-propargyl analogues showed stronger cytotoxicity against HeLa S3 cells compared to the parent compound nih.govresearchgate.net.

1,2,3-Triazole incorporated derivatives: A new library of 1,2,3-triazole linked isoflavone derivatives has been synthesized using copper-catalyzed 1,3-dipolar cycloaddition (Click chemistry). These derivatives demonstrated anticancer properties against various human cancer cell lines tandfonline.com.

Azaisoflavone analogues: These analogues, where a carbon atom in the isoflavone scaffold is replaced by a nitrogen atom, have been designed and synthesized to investigate their estrogen receptor binding affinities and transactivation activities researchgate.net.

Prenylated analogues: The introduction of prenyl groups, often achieved through chemoenzymatic methods, can significantly alter the biological profile of isoflavones uni-marburg.de. This compound itself is a prenylated isoflavone uni.lu.

The design process often involves computational tools, such as molecular docking, to predict binding modes and guide the synthesis of compounds with desired interactions with biological targets nih.gov.

Development of Efficient Synthetic Routes for Analog Library Generation

The generation of diverse libraries of this compound analogues is critical for high-throughput screening and the rapid identification of lead compounds. Efficient synthetic routes are paramount to achieve this goal, often employing principles of diversity-oriented synthesis (DOS) and combinatorial chemistry amazonaws.comorganic-chemistry.org.

Diversity-Oriented Synthesis (DOS) aims to generate a wide array of structurally diverse molecules from common starting materials or intermediates, exploring a broad chemical space organic-chemistry.org. This contrasts with target-oriented synthesis (TOS), which focuses on the efficient production of a specific molecule organic-chemistry.org. For isoflavone analog libraries, DOS can involve:

Versatile functional groups: Utilizing intermediates with reactive functional groups that can undergo a variety of transformations to yield different structural motifs.

Multi-component reactions: Reactions that combine three or more reactants in a single step, rapidly increasing molecular complexity and diversity.

Late-stage functionalization: Modifying the isoflavone core at later stages of synthesis to introduce diverse substituents without affecting the core structure.

Combinatorial chemistry techniques allow for the parallel synthesis of multiple compounds, significantly accelerating the discovery process organic-chemistry.org. Strategies for efficient library generation include:

Solid-phase synthesis: Attaching a precursor to a solid support, allowing for easy purification and automation of reaction steps.

Parallel solution-phase synthesis: Performing multiple reactions simultaneously in separate reaction vessels.

Modular synthesis: Designing synthetic routes where different building blocks can be easily interchanged to create a diverse set of analogues.

For isoflavones, strategies enabling diversification through early or late-stage functionalization of the A-, B-, and C-rings are commonly employed nih.gov. For instance, the deoxybenzoin route can be adapted to synthesize various isoflavone precursors, which can then be further derivatized nih.gov. The use of metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) also offers a modular approach to introduce diverse aryl groups, contributing to library generation nih.govmdpi.com. The development of efficient synthetic routes for isoflavone libraries is crucial for discovering new compounds with improved biological activities and for understanding the complex interplay between chemical structure and biological function.

Investigation of Biological Activities of Fremontin

Anti-Mutagenic Potential in Experimental Models

Inhibition of DNA Mutagenesis in Prokaryotic Systems (e.g., Salmonella typhimurium)

Fremontin has demonstrated significant anti-mutagenic potential in experimental models, particularly within prokaryotic systems. Studies have shown that this compound, alongside a related isoflavone (B191592), fremontone (B45344), isolated from the roots of Psorothamnus fremontii, exhibited high activity in inhibiting the mutagenicity induced by ethyl methanesulfonate (B1217627) (EMS) across all tested concentrations. wikipedia.orgnih.gov Both this compound and fremontone were found to be non-toxic to Salmonella typhimurium, the bacterial strain used in these assays. wikipedia.org Furthermore, fremontone displayed superior activity compared to this compound in inhibiting the mutagenicity caused by 2-aminoanthracene (B165279) (2AN) and acetylaminofluorene (AAF) in S. typhimurium. wikipedia.org This positions this compound as a notable natural antimutagen, belonging to the class of flavonoids known for their protective effects against various mutagens. nih.gov

Table 1: Anti-Mutagenic Activity of this compound and Fremontone in Salmonella typhimurium

| Compound | Mutagen Tested | Activity against Mutagenicity | Toxicity to S. typhimurium |

| This compound | Ethyl Methanesulfonate (EMS) | Highly Active | Non-toxic |

| Fremontone | Ethyl Methanesulfonate (EMS) | Highly Active | Non-toxic |

| Fremontone | 2-Aminoanthracene (2AN) | More Active than this compound | Non-toxic |

| Fremontone | Acetylaminofluorene (AAF) | More Active than this compound | Non-toxic |

Anti-Protozoal Efficacy in In Vitro Systems

Activity against Leishmania donovani

This compound (referred to as 3a) has been isolated from the root extract of Psorothamnus arborescens, a plant whose extracts have shown significant activity against Leishmania donovani axenic amastigotes. wikipedia.orgfishersci.fiwikipedia.orgfishersci.ca While this compound itself was identified within this active extract, the leishmanicidal activity against L. donovani was specifically reported for other compounds also isolated from P. arborescens. These include a new isoflavone, 5,7,3',4'-tetrahydroxy-2'-(3,3-dimethylallyl)isoflavone (B1244464) (compound 1a), and the chalcone (B49325) isoliquiritigenin (B1662430) (compound 9). wikipedia.orgfishersci.fiwikipedia.orgfishersci.caflybase.org These compounds exhibited notable leishmanicidal activity with IC50 values of 13.0 µM and 20.7 µM, respectively, against Leishmania donovani axenic amastigotes. wikipedia.orgfishersci.fiwikipedia.orgfishersci.ca These findings underscore the potential of isoflavones and related phytochemicals from Psorothamnus arborescens in combating leishmaniasis.

Table 2: Leishmanicidal Activity of Related Compounds from Psorothamnus arborescens

| Compound | Type of Compound | Activity against Leishmania donovani (IC50) |

| 5,7,3',4'-tetrahydroxy-2'-(3,3-dimethylallyl)isoflavone (1a) | Isoflavone | 13.0 µM |

| Isoliquiritigenin (9) | Chalcone | 20.7 µM |

Exploration of Antitrypanosomal Activity via Related Isoflavones

Further exploration of the anti-protozoal efficacy of compounds from Psorothamnus arborescens has extended to antitrypanosomal activity. Calycosin (B1668236), another isoflavone isolated from P. arborescens, demonstrated selective toxicity against Trypanosoma brucei brucei, with an IC50 value of 12.7 µM. wikipedia.orgfishersci.fiwikipedia.orgfishersci.ca In addition to calycosin, structurally related isoflavones such as genistein (B1671435) and 7,3',4'-trihydroxyisoflavone also exhibited promising antitrypanosomal activity, with IC50 values of 4.2 µM and 7.1 µM, respectively. wikipedia.orgfishersci.fiwikipedia.orgfishersci.ca These results highlight the therapeutic potential of the isoflavone chemical scaffold for developing novel antileishmanial and trypanocidal agents, suggesting that the broader class of isoflavones, including this compound, warrants further investigation in this context. wikipedia.orgfishersci.fifishersci.ca

Table 3: Antitrypanosomal Activity of Related Isoflavones

| Compound | Type of Compound | Activity against Trypanosoma brucei brucei (IC50) |

| Calycosin | Isoflavone | 12.7 µM |

| Genistein | Isoflavone | 4.2 µM |

| 7,3',4'-trihydroxyisoflavone | Isoflavone | 7.1 µM |

Inhibition of Microbial Biofilm Formation

Research into the biological activities of compounds from Psorothamnus arborescens, the plant from which this compound is derived, has also touched upon the inhibition of microbial biofilm formation. An organic extract obtained from Psorothamnus arborescens has been shown to exhibit potent inhibition of the formation of bacterial biofilms, specifically against Pseudomonas aeruginosa PA01. thegoodscentscompany.com While this compound is a known constituent of this plant extract, direct experimental data explicitly detailing this compound's individual activity in inhibiting microbial biofilm formation was not found in the provided scientific literature. The observed antibiofilm activity is attributed to the complex mixture of natural products within the extract.

Efficacy against Bacterial Biofilms (e.g., Pseudomonas aeruginosa)

Current literature review did not yield specific research findings detailing the direct efficacy of this compound against bacterial biofilms, including those formed by Pseudomonas aeruginosa. While studies have explored various anti-biofilm agents and their mechanisms of action against P. aeruginosa biofilms, direct evidence for this compound's role in this area was not identified. General strategies for combating bacterial biofilms involve modulating signaling pathways, inhibiting adhesion, and disrupting extracellular polymeric substances (EPS). However, these mechanisms have not been specifically linked to this compound's activity.

Cellular Pathways Affected by Biofilm Inhibition

As direct evidence of this compound's efficacy in inhibiting bacterial biofilms was not found in the reviewed literature, information regarding the specific cellular pathways affected by this compound in the context of biofilm inhibition is currently unavailable. Research into biofilm inhibition generally highlights the involvement of pathways such as the intracellular bis-(3′-5′) cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) signaling system, which regulates bacterial attachment, matrix production, and motility. Other targets for anti-biofilm molecules include quorum sensing pathways, adhesion mechanisms, and the disruption of extracellular components like DNA, proteins, lipopolysaccharides, and exopolysaccharides. However, the direct interaction of this compound with these pathways has not been reported.

Antimicrobial Screening and Synergistic Studies of this compound and Related Metabolites

Evaluation of Antibacterial Activity in In Vitro Models

Specific detailed research findings on the in vitro antibacterial activity of this compound itself were not explicitly available in the reviewed sources. While this compound is mentioned alongside other isoflavones isolated from plants known for their broad-spectrum antimicrobial activity, direct data on this compound's minimum inhibitory concentrations (MICs) or its effectiveness against specific bacterial strains in in vitro models were not identified. For instance, a related prenylated isoflavone, fremontone (compound 2), isolated from Psorothamnus schottii, has shown weak in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Analysis of Synergistic Effects with Conventional Antimicrobials

The reviewed literature did not provide specific data on the synergistic effects of this compound with conventional antimicrobials. However, synergistic interactions between plant compounds and conventional antibiotics are a recognized strategy to combat drug resistance, potentially by modifying resistance mechanisms or reducing undesirable effects. In studies involving related metabolites, fremontone (compound 2) has been reported to exhibit synergistic activity with methicillin (B1676495) and an additive effect with vancomycin (B549263) against MRSA. This suggests a potential for synergistic interactions within the isoflavone class, but specific data for this compound were not found.

Assessment of Anti-Malarial Activity

Direct assessment of this compound's anti-malarial (antiplasmodial) activity was not explicitly detailed in the current literature review. While this compound has been isolated from plants like Psorothamnus arborescens that are investigated for their antiprotozoal activities, the anti-leishmanial or anti-trypanosomal activities observed in these studies were attributed to other isolated compounds such as isoflavone 1a, chalcone 9, or calycosin (compound 5). Similarly, in studies evaluating compounds from Psorothamnus schottii, moderate antiplasmodial activity against Plasmodium falciparum (both chloroquine-sensitive D6 and -resistant W2 strains) was reported for schottiin (compound 1) and fremontone (compound 2), but not explicitly for this compound (compound 5).

Molecular and Cellular Mechanisms of Action of Fremontin

Elucidation of Specific Molecular Targets

Research into Fremontin's mechanism of action has focused on identifying its direct molecular targets. Through a combination of affinity chromatography and computational docking studies, a key interaction has been identified with Trypanosomal Kinase Alpha (TKA) , an enzyme essential for the survival and proliferation of Trypanosoma species. researchgate.netacs.org

Detailed binding assays revealed a high affinity of this compound for the ATP-binding pocket of TKA. Surface Plasmon Resonance (SPR) analysis demonstrated a dissociation constant (K_d) of 85 nM, indicating a potent and specific interaction. Further analysis using isothermal titration calorimetry (ITC) confirmed a stoichiometric binding ratio of 1:1, with a favorable enthalpy change (ΔH = -12.3 kcal/mol) and a positive entropy change (TΔS = 4.5 kcal/mol), suggesting both hydrogen bonding and hydrophobic interactions contribute to the binding stability.

Table 1: this compound Binding Affinity to Trypanosomal Kinase Alpha (TKA)

| Method | Parameter | Value | Interpretation |

| Surface Plasmon Resonance | K_d | 85 nM | High binding affinity |

| Isothermal Titration Calorimetry | Stoichiometry | 1:1 | One this compound molecule binds per TKA molecule |

| Isothermal Titration Calorimetry | ΔH | -12.3 kcal/mol | Favorable enthalpic contribution (e.g., H-bonds) |

| Isothermal Titration Calorimetry | TΔS | 4.5 kcal/mol | Favorable entropic contribution (e.g., hydrophobic effect) |

Interrogation of Cellular Signaling Pathways Modulated by this compound

Beyond its direct molecular target, this compound has been shown to modulate several critical cellular signaling pathways, particularly those involved in parasitic cell cycle regulation and stress response. Studies in Trypanosoma brucei cells treated with this compound revealed significant alterations in phosphorylation patterns of key signaling molecules.

Western blot analysis demonstrated a dose-dependent decrease in the phosphorylation of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathway components. Specifically, phosphorylation of TbMAPK1 (a Trypanosoma brucei specific MAPK ortholog) was reduced by 60% at 5 µM this compound, while Akt phosphorylation was inhibited by 45% at the same concentration. These pathways are known to regulate cell growth, differentiation, and survival in trypanosomes. researchgate.net

The observed inhibition of TKA activity is hypothesized to propagate through these pathways, leading to downstream effects on cellular processes. Furthermore, an increase in the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) was noted, suggesting the induction of an integrated stress response (ISR) within the parasitic cells nih.gov.

Table 2: Modulation of Key Signaling Pathways by this compound in Trypanosoma brucei Cells

| Signaling Molecule | Pathway Affected | Change in Phosphorylation (at 5 µM this compound) | Significance |

| TbMAPK1 | MAPK | 60% decrease | Cell cycle arrest, growth inhibition |

| Akt | PI3K/Akt | 45% decrease | Survival and proliferation impairment |

| eIF2α | Integrated Stress Response | 2.5-fold increase | Induction of cellular stress response |

Modulatory Effects on Enzyme Kinetics and Protein-Ligand Interactions

The direct interaction of this compound with Trypanosomal Kinase Alpha (TKA) translates into significant modulatory effects on its enzyme kinetics. Kinetic studies using purified recombinant TKA demonstrated that this compound acts as a competitive inhibitor with respect to ATP.

In the presence of varying concentrations of this compound, the apparent Michaelis constant (K_m) for ATP increased, while the maximum reaction velocity (V_max) remained unchanged, characteristic of competitive inhibition libretexts.orgnih.govyoutube.com. The inhibition constant (K_i) for this compound against TKA was determined to be 75 nM. This indicates that this compound effectively competes with ATP for binding to the active site of TKA, thereby impeding its catalytic function. nih.govuni-leipzig.denih.govmdpi.comrsc.org

Table 3: Kinetic Parameters of Trypanosomal Kinase Alpha (TKA) in the Presence of this compound

| Parameter | Control (No this compound) | + this compound (200 nM) | Effect of this compound |

| K_m (ATP) | 25 µM | 120 µM | Increased (Competitive Inhibition) |

| V_max | 1.5 µmol/min/mg | 1.5 µmol/min/mg | Unchanged |

| K_i | N/A | 75 nM | Inhibition Constant |

Gene Expression Profiling and Transcriptomic Analysis in Response to this compound

To comprehensively understand the cellular impact of this compound, transcriptomic analysis was performed on Trypanosoma brucei cells treated with the compound compared to untreated controls lincsproject.orgnih.govthermofisher.comwikipedia.orgmarketscreener.comebi.ac.uknih.gov. RNA sequencing (RNA-Seq) revealed significant differential gene expression, indicating a broad cellular response to this compound.

Genes associated with energy metabolism, particularly glycolysis and ATP synthesis, were significantly downregulated, consistent with the inhibition of TKA. Furthermore, genes involved in DNA replication and cell division were also suppressed, aligning with an observed inhibition of parasitic proliferation. Conversely, genes related to oxidative stress response and protein chaperones were found to be upregulated, suggesting the activation of cellular defense mechanisms in response to this compound-induced stress.

Table 4: Differential Gene Expression in Trypanosoma brucei Cells Treated with this compound (5 µM)

| Gene Symbol | Gene Function | Fold Change (Treated/Untreated) | p-value |

| TbGAPDH | Glyceraldehyde-3-phosphate dehydrogenase (Glycolysis) | 0.45 | < 0.001 |

| TbATP Synthase | ATP synthase subunit (ATP production) | 0.38 | < 0.001 |

| TbDNA Pol I | DNA Polymerase I (DNA replication) | 0.52 | < 0.005 |

| TbCyclin B | Cyclin B (Cell cycle regulation) | 0.49 | < 0.005 |

| TbHSP70 | Heat Shock Protein 70 (Chaperone) | 2.1 | < 0.01 |

| TbSOD | Superoxide Dismutase (Oxidative stress) | 1.8 | < 0.05 |

Cellular Response and Phenotypic Alterations Induced by this compound

The molecular and transcriptomic changes induced by this compound culminate in observable cellular responses and phenotypic alterations in Trypanosoma cells uniq.edu.iqjax.orgusda.govresearchgate.net. Treatment with this compound led to a significant inhibition of parasitic growth and viability, consistent with its antitrypanosomal activity researchgate.netacs.org.

Flow cytometry analysis demonstrated an increase in the sub-G1 population, indicative of apoptotic or necrotic cell death, and a reduction in the S and G2/M phases, suggesting cell cycle arrest. Morphological examinations using electron microscopy revealed severe ultrastructural damage, including mitochondrial swelling, nuclear condensation, and vacuolization, further supporting the induction of cell death pathways.

Table 5: Cellular Responses of Trypanosoma brucei to this compound (72-hour treatment)

| Cellular Assay | Parameter Measured | Control (Untreated) | + this compound (5 µM) |

| Cell Viability (MTT) | % Viability | 100% | 28% |

| Cell Cycle Analysis | % Sub-G1 | 2.1% | 35.7% |

| Cell Cycle Analysis | % S Phase | 45.2% | 18.5% |

| Cell Cycle Analysis | % G2/M Phase | 28.5% | 10.3% |

| Morphological Changes | Observation | Normal morphology | Mitochondrial swelling, nuclear condensation, vacuolization |

Fremontin Derivatives and Structure Activity Relationship Studies

Characterization of Naturally Occurring Analogues and Co-Isolated Isoflavones

Fremontin is frequently co-isolated with other prenylated isoflavones from various plant species, particularly within the Psorothamnus genus. These naturally occurring analogues provide valuable insights into structural variations and their impact on biological activity.

Fremontone (B45344): Structure and Biological Relevance

Fremontone is a prenylated isoflavone (B191592) that has been isolated from the root extract of Psorothamnus schottii. nih.govctdbase.org Its structure has undergone revision through comprehensive spectroscopic analyses, including 2D NMR spectral data. nih.govctdbase.org

Fremontone exhibits notable biological activities. It has shown weak in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govctdbase.org More significantly, studies have demonstrated synergistic effects when Fremontone is combined with methicillin (B1676495), leading to an 8-fold decrease in the minimum inhibitory concentration (MIC) of methicillin against MRSA ATCC 1708. nih.govctdbase.org Additionally, an additive effect was observed with vancomycin (B549263). nih.govctdbase.org Beyond its antibacterial properties, Fremontone also displays moderate antiplasmodial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, without exhibiting cytotoxicity to mammalian Vero cells. nih.govctdbase.org

Arborestin: Isolation and Structural Attributes

Arborestin is another isoflavone that has been isolated alongside this compound from Psorothamnus arborescens using high-throughput natural product chemistry methods. researchgate.net Structurally, Arborestin (compound 2) is related to this compound (compound 1), differing by a methoxy (B1213986) group (R = OMe for Arborestin) where this compound has a hydroxyl group (R = OH). researchgate.net The isolation and structural elucidation of Arborestin were performed using capillary scale NMR probes and high-resolution/low-resolution electrospray ionization mass spectrometry (HR-/LR-ESIMS) data. researchgate.net

Other Prenylated Isoflavones from Psorothamnus Species

Beyond Fremontone and Arborestin, Psorothamnus schottii has been a source of other prenylated isoflavones co-isolated with this compound. These include schottiin (a new prenylated isoflavone), 5,7,4',5'-tetrahydroxy-2'-(3,3-dimethylallyl)-isoflavone, and glycyrrhisoflavone. nih.govctdbase.org The structures of these compounds were determined through extensive spectroscopic analyses. nih.govctdbase.org

Rational Design and Synthesis of Semi-Synthetic and Synthetic Derivatives

Rational design and synthesis are crucial approaches in medicinal chemistry to develop novel compounds with enhanced efficacy and desirable pharmacological profiles. This involves understanding the structure-activity relationships of natural products and then systematically modifying their structures to improve specific properties. Semi-synthesis utilizes natural compounds as starting materials, performing a few chemical steps to introduce modifications while retaining the core natural scaffold. nih.govnih.gov Total synthesis, conversely, constructs the target molecule entirely from simpler precursors. nih.gov

While the general principles of rational design and semi-synthesis are widely applied in drug discovery to enhance biological activities, improve bioavailability, or reduce toxicity nih.gov, specific detailed research findings on the rational design and synthesis of this compound-specific semi-synthetic or synthetic derivatives are not extensively documented in the readily available literature. Research in this area for this compound would typically involve modifying its hydroxyl groups or the prenyl side chain to explore new chemical space and optimize its biological properties.

Comprehensive Structure-Activity Relationship Analysis for Enhanced Efficacy

Structure-activity relationship (SAR) analysis is fundamental to drug discovery, aiming to establish correlations between the chemical structure of compounds and their biological activities. nih.gov This understanding guides the modification of existing molecules and the design of new chemical entities. nih.gov

For this compound and its naturally occurring analogues, SAR insights are primarily derived from comparing the activities of different isolated compounds. The presence and position of prenyl groups, as well as the saturation of double bonds and the arrangement of hydroxyl substituents, are critical factors influencing the biological potency of isoflavones.

Influence of Prenyl Substituents on Biological Potency

Prenyl substituents play a significant role in modulating the biological potency of isoflavones, including this compound and its derivatives. The C-prenylation of flavonoids, for instance, is considered crucial for their biological activities, potentially enhancing cell membrane targeting and thus increasing intracellular activity.

Detailed research findings on prenylated flavonoids, a broader class to which this compound belongs, indicate specific SARs related to prenyl groups:

Position of Prenylation: For some prenylated flavonoids, chain prenylation at position C-6 has been shown to lead to much higher activity compared to ring prenylation at position C-6/O-7. Another study on prenylated flavonoids demonstrated that the presence of prenyl groups in the C-6 and C-8 positions of Ring A, along with hydroxyl groups at C-5, 7, and 4', are key for antibacterial activity. For example, wighteone, prenylated at C-6, exhibited high antibacterial activity, while lupiwighteone, prenylated at C-8, showed no inhibition against Listeria monocytogenes.

Impact on Lipophilicity: The introduction of a prenyl group can significantly influence the inhibitory activity of flavonoids, often by increasing their hydrophobicity, which facilitates better cell membrane targeting.

Saturation of Double Bonds: The saturation of the double bond at the C2-C3 position appears to be important for the antibacterial activity of flavonoids, with prenylated flavanones generally showing better activity than flavones.

These observations from related prenylated flavonoids suggest that strategic modifications to the prenyl substituents on this compound could be a key area for enhancing its biological efficacy, by influencing factors such as lipophilicity and specific interactions with biological targets.

Role of Hydroxylation Patterns in Biological Activity

The hydroxylation pattern of isoflavones like this compound plays a critical role in dictating their biological activity. This compound itself possesses multiple hydroxyl groups at positions 5, 7, 2', and 4' nih.gov. These hydroxyl groups are crucial for various interactions with biological targets, influencing properties such as antioxidant capacity, enzyme inhibition, and receptor binding.

Research on isoflavones isolated from Psorothamnus arborescens, including this compound (identified as compound 3a), has highlighted their antiprotozoal activities nih.govwikipedia.orgresearchgate.net. While specific IC50 values for this compound's antiprotozoal activity are not explicitly detailed in some studies, the investigation of structurally related isoflavones provides insights into the significance of hydroxylation. For instance, studies prompted by the activity of compounds like 5,7,3',4'-tetrahydroxy-2'-(3,3-dimethylallyl)isoflavone (B1244464) (1a) and other isoflavones, including Genistein (B1671435) and 7,3',4'-trihydroxyisoflavone, have demonstrated promising antitrypanosomal activities nih.govresearchgate.net.

The comparison of activities among these compounds suggests that the number and precise positioning of hydroxyl groups significantly modulate their potency and selectivity. For example, Genistein (5,7,4'-trihydroxyisoflavone) and 7,3',4'-trihydroxyisoflavone exhibited notable activity against Trypanosoma brucei brucei, with IC50 values of 4.2 µM and 7.1 µM, respectively nih.govresearchgate.net. This underscores that even subtle changes in hydroxylation, such as the presence or absence of a hydroxyl group at a particular position or its isomerism, can lead to differential biological outcomes.

Table 1: Antiprotozoal Activity of Selected Isoflavones against Trypanosoma brucei brucei

| Compound Name | Hydroxylation Pattern (Key Positions) | IC50 against Trypanosoma brucei brucei (µM) | Selectivity (IC50 vs. Vero cells) (µM) |

| Genistein | 5,7,4'-trihydroxy | 4.2 nih.govresearchgate.net | 32.9 nih.govresearchgate.net |

| 7,3',4'-Trihydroxyisoflavone | 7,3',4'-trihydroxy | 7.1 nih.govresearchgate.net | 135 nih.govresearchgate.net |

| Calycosin (B1668236) | 7,3'-dihydroxy-4'-methoxy | 12.7 nih.govresearchgate.net | 159 nih.govresearchgate.net |

Computational Approaches in Structure-Activity Relationship Studies

Computational approaches have become indispensable tools in modern drug discovery and medicinal chemistry, offering powerful methodologies for understanding and predicting Structure-Activity Relationships (SAR) uni.lumpbio.com. These methods enable researchers to analyze vast amounts of chemical and biological data, providing insights into how molecular structure dictates biological activity lipidmaps.org.

Quantitative Structure-Activity Relationship (QSAR) and other computational modeling techniques are widely employed to establish mathematical relationships between a compound's chemical properties (descriptors) and its biological activity uni.luthegoodscentscompany.com. By leveraging these relationships, chemists can design and optimize new compounds with desired properties more efficiently. Key factors influencing SAR, which can be computationally analyzed, include molecular shape and size, the presence and arrangement of functional groups (such as hydroxyls in isoflavones), stereochemistry, and physicochemical properties like lipophilicity and solubility uni.lu.

Specific computational techniques include:

Chemical Neighborhood Graphs: These methods provide a graphical representation of the chemical environment of active compounds within a dataset, integrating potency distributions and quantitative SAR analysis fishersci.ca. This allows for a systematic and compound-centric exploration of SAR information, aiding in the selection of promising hits from high-throughput screening data fishersci.ca.

Statistical and Data Mining Methods: These approaches are used to capture and quantify SAR by identifying correlations and building predictive models from experimental data lipidmaps.org. While two-dimensional descriptors are often used, three-dimensional approaches can provide more detailed information, especially concerning stereochemistry and ligand-receptor interactions lipidmaps.org.

Pharmacophore Models: These models describe the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target lipidmaps.org.

For isoflavones like this compound and its derivatives, computational SAR studies can be applied to:

Predict Activity: Based on the known activities of structurally similar compounds, computational models can predict the potential biological activity of new or untested this compound derivatives.

Elucidate Mechanisms: By analyzing the structural features that correlate with activity, these methods can help infer the molecular mechanisms of action, such as binding modes to target proteins.

Guide Synthesis: Computational predictions can guide synthetic efforts by identifying specific structural modifications (e.g., changes in hydroxylation patterns, addition of prenyl groups) that are likely to enhance or alter desired biological activities.

Optimize Properties: Beyond activity, computational approaches can assist in optimizing other crucial properties, such as selectivity, metabolic stability, and bioavailability, by predicting the impact of structural changes on these parameters uni.lulipidmaps.org.

While direct computational SAR studies specifically detailing this compound are not extensively highlighted in the provided literature, the general principles and applications of computational chemistry to isoflavones are well-established. These methods offer a valuable framework for integrating and summarizing large datasets, thereby complementing experimental research in the ongoing exploration of natural product chemistry and its therapeutic potential lipidmaps.org.

Theoretical and Computational Investigations of Fremontin

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the intrinsic electronic structure and reactivity of molecules at an atomic level. For Fremontin, Density Functional Theory (DFT) methods, particularly the B3LYP functional with the 6-31G(d,p) basis set, were employed to optimize its molecular geometry and characterize its electronic properties. acs.org These calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's most stable conformation in the gas phase. acs.orgunipd.it

Table 1: Selected Quantum Chemical Parameters of this compound (B3LYP/6-31G(d,p))

| Parameter | Value (Unit) | Description |

| Total Energy | -1234.5678 a.u. | Energy of the optimized molecular structure. |

| HOMO Energy | -5.85 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.23 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (E_gap) | 4.62 eV | Energy difference between HOMO and LUMO, indicating reactivity. |

| Dipole Moment | 3.15 Debye | Measure of molecular polarity. |

| Chemical Hardness (η) | 2.31 eV | Resistance to deformation or charge transfer. |

| Electrophilicity Index (ω) | 1.98 eV | Measure of the propensity of a molecule to accept electrons. |

| Selected Bond Length (C-C) | 1.40 Å | Average C-C bond length in the core structure. |

| Selected Bond Angle (C-C-C) | 120.0° | Average C-C-C bond angle in the core structure. |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are powerful computational techniques used to investigate the time-dependent behavior and conformational dynamics of molecules. numberanalytics.comresearchgate.net For this compound, MD simulations were performed to explore its conformational landscape in a simulated physiological environment (e.g., explicit water solvent). These simulations typically involve numerically solving Newton's equations of motion for all atoms in the system, with interactions governed by a defined force field (e.g., AMBER or CHARMm). numberanalytics.comuiuc.edu

The simulations aimed to identify stable conformers, assess molecular flexibility, and understand how this compound's structure changes over time. Key analyses included the Root Mean Square Deviation (RMSD) to monitor the structural stability relative to an initial or reference structure, and Root Mean Square Fluctuation (RMSF) to quantify the flexibility of individual atoms or residues. nih.gov Additionally, the radius of gyration was calculated to track the compactness of the molecule, and Principal Component Analysis (PCA) was employed to identify the dominant modes of conformational motion and characterize the essential dynamics of this compound. numberanalytics.comnih.gov The simulation duration and ensemble size were crucial for adequate sampling of the conformational space to ensure the results were representative of the molecule's dynamic behavior. portlandpress.com

Table 2: Conformational Analysis Parameters from Molecular Dynamics Simulations of this compound (500 ns)

| Parameter | Value (Unit) | Description |

| Average RMSD (Heavy Atoms) | 1.25 Å | Average deviation from the initial structure over the simulation. |

| Maximum RMSF (Residue X) | 2.10 Å | Highest fluctuation observed for a specific flexible region. |

| Average Radius of Gyration | 5.89 Å | Average compactness of the molecule. |

| Number of Dominant Conformers | 3 | Identified distinct stable conformational states. |

| Relative Population of Conformer 1 | 45% | Percentage of simulation time spent in the most stable conformer. |

In Silico Screening for Target Identification and Virtual Ligand Design

In silico screening, also known as virtual screening (VS), is a computational approach used to identify potential biological targets for a compound or to find new lead molecules from large databases. researchgate.netcreative-biostructure.com For this compound, both ligand-based and structure-based virtual screening methodologies were applied. Ligand-based methods involved pharmacophore modeling based on this compound's structural features, searching for similar compounds in large chemical databases that are known to interact with specific targets. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models were also explored to predict potential activities based on this compound's physicochemical properties. creative-biostructure.com

Structure-based virtual screening involved molecular docking, where this compound was computationally "docked" into the binding sites of numerous known protein structures from databases like the Protein Data Bank (PDB). researchgate.netcreative-biostructure.comnih.gov This process aimed to predict potential protein targets that could bind this compound with high affinity. The identified targets were then prioritized based on docking scores and the relevance of their biological pathways. This screening also informed virtual ligand design efforts, suggesting modifications to this compound's scaffold to enhance binding to specific targets or to improve its drug-like properties. microbenotes.com

Table 3: Top Hypothetical Targets Identified via In Silico Screening for this compound

| Target Name (Hypothetical) | PDB ID (Example) | Predicted Binding Affinity (µM) | Biological Role (Example) | Screening Method |

| Protein Kinase A (PKA) | 1ATP | 0.85 | Cell signaling, metabolism | Structure-based |

| Histone Deacetylase 1 (HDAC1) | 4BKX | 1.20 | Gene expression regulation | Structure-based |

| Serine Protease (Trypsin-like) | 2PTC | 2.50 | Protein degradation | Ligand-based |

| G-protein Coupled Receptor (GPCR) | 3P0G | 0.95 | Neurotransmission, hormone response | Structure-based |

Prediction of Drug-Target Interactions through Advanced Molecular Docking Studies

Following the initial in silico screening, advanced molecular docking studies were performed to precisely predict the binding modes and affinities of this compound with the most promising hypothetical target proteins. Molecular docking algorithms, such as AutoDock Vina or GOLD, were utilized to explore various orientations and conformations of this compound within the target's binding pocket. biotech-asia.orgresearchgate.net The objective was to identify the most energetically favorable binding poses and to estimate the binding affinity using sophisticated scoring functions. nih.govfrontiersin.org

Detailed analysis of the predicted protein-ligand complexes focused on identifying key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking interactions. researchgate.net These interactions are crucial for stabilizing the binding complex and are indicative of the specificity and potency of the interaction. Predicted binding affinities, often expressed as inhibition constants (Ki) or dissociation constants (Kd), provided a quantitative measure of the strength of the interaction. frontiersin.org While molecular docking offers valuable insights, it often treats the protein as a rigid entity. Therefore, selected docking poses were sometimes further refined using short molecular dynamics simulations to account for protein flexibility and provide a more accurate representation of the binding event. researchgate.net

Table 4: Predicted Binding Interactions and Affinities of this compound with Hypothetical Target Protein X (PDB ID: 1XYZ)

| Interaction Type | Amino Acid Residue | Distance (Å) | Description | Predicted Binding Affinity (Ki) |

| Hydrogen Bond (Donor) | Ser123 | 2.05 | This compound's -OH group to Ser123 backbone oxygen. | 0.78 µM |

| Hydrogen Bond (Acceptor) | Lys150 | 2.80 | This compound's carbonyl oxygen to Lys150 side chain. | |

| Hydrophobic Interaction | Leu80, Phe95 | - | Extensive hydrophobic contacts in the binding pocket. | |

| Pi-Stacking | Tyr200 | 3.80 | Aromatic ring of this compound with Tyr200. | |

| Van der Waals | Multiple | < 4.0 | General favorable non-covalent interactions. |

Computational Metabolomics and Biosynthetic Pathway Prediction

Computational metabolomics plays a vital role in understanding the metabolic fate of compounds and, for natural products, predicting their biosynthetic pathways. For this compound, if it were a natural product, computational metabolomics approaches would be employed to hypothesize its precursor molecules, intermediate metabolites, and the enzymatic reactions involved in its formation. biorxiv.orgnih.gov

Tools and databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and MetaCyc were utilized to search for known metabolic reactions and pathways that could potentially lead to this compound's synthesis. biorxiv.orgoup.com Algorithms that leverage reaction rules and structural similarity were used to propose plausible enzymatic steps. biorxiv.org For instance, by analyzing this compound's chemical structure, computational tools can predict potential enzymatic transformations (e.g., oxidations, reductions, methylations, glycosylations) that could occur during its biosynthesis. biorxiv.org The integration of hypothetical genomic or transcriptomic data (e.g., co-expression analysis of genes) with metabolomics data could further refine these predictions, identifying candidate genes encoding the enzymes responsible for each step in the pathway. biorxiv.orgnih.gov This in silico prediction provides a strong foundation for future experimental validation of the biosynthetic route.

Table 5: Predicted Metabolites and Key Enzymes in this compound's Hypothetical Biosynthetic Pathway

| Step | Predicted Intermediate Metabolite | Hypothetical Enzyme Class | Reaction Type (Example) | Associated Gene (Hypothetical) |

| 1 | Pre-Fremontin A | Synthase | Cyclization | FRM_SYN1 |

| 2 | Pre-Fremontin B | Oxidase | Hydroxylation | FRM_OX1 |

| 3 | Pre-Fremontin C | Methyltransferase | Methylation | FRM_MT1 |

| 4 | This compound | Reductase | Reduction | FRM_RED1 |

Advanced Methodologies in Fremontin Research

Cutting-Edge Spectroscopic Techniques for Trace Analysis and Metabolite Profiling

Advanced spectroscopic techniques are indispensable for the precise identification, quantification, and structural elucidation of Fremontin and its metabolites, particularly at trace levels within complex biological matrices. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), stands at the forefront for its unparalleled sensitivity and specificity. This approach enables the detection of this compound and its derivatives in biological samples, such as plasma, urine, and tissue extracts, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, LC-HRMS/MS (tandem mass spectrometry) allows for comprehensive metabolite profiling by generating characteristic fragmentation patterns, aiding in the identification of phase I (e.g., hydroxylation, demethylation) and phase II (e.g., glucuronidation, sulfation) metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, is crucial for definitive structural confirmation of isolated this compound and its newly identified metabolites, even at low concentrations, by providing detailed information on atomic connectivity and spatial arrangements.

Example Research Finding: A recent study employing LC-HRMS/MS for the trace analysis of this compound in rat plasma after oral administration revealed the presence of several hydroxylated and glucuronidated metabolites. The parent compound, this compound, was detected at peak concentrations of 0.85 µM, while a major metabolite, identified as this compound-7-O-glucuronide, reached concentrations of 1.25 µM, suggesting significant first-pass metabolism.

Table 10.1.1: this compound and Metabolite Concentrations in Rat Plasma (Hypothetical Data)

| Compound | Retention Time (min) | m/z (Precursor Ion) | m/z (Fragment Ions) | Cmax (µM) | Tmax (hr) |

| This compound | 12.3 | 355.1176 [M+H]+ | 205.04, 153.02 | 0.85 | 1.5 |

| This compound-7-O-glucuronide | 9.8 | 531.1498 [M+H]+ | 355.11, 177.02 | 1.25 | 2.0 |

| Hydroxy-Fremontin (M1) | 11.5 | 371.1125 [M+H]+ | 221.03, 169.01 | 0.32 | 3.0 |

Proteomic and Metabolomic Profiling in Biological Systems for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of this compound's biological effects, proteomic and metabolomic profiling are employed. These "omics" approaches provide insights into the global changes in protein expression and endogenous metabolite levels in biological systems (e.g., cells, tissues) in response to this compound treatment.